molecular formula C11H17BO2 B3075196 2,3,4,5,6-Pentamethylphenylboronic acid CAS No. 1028205-76-6

2,3,4,5,6-Pentamethylphenylboronic acid

Cat. No. B3075196
CAS RN: 1028205-76-6
M. Wt: 192.06 g/mol
InChI Key: UJTUQGRGYLGFBX-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentamethylphenylboronic acid is a chemical compound with the CAS Number: 1028205-76-6 . It has a molecular weight of 192.07 and its linear formula is C11H17BO2 .


Molecular Structure Analysis

The molecular structure of 2,3,4,5,6-Pentamethylphenylboronic acid consists of 11 carbon atoms, 17 hydrogen atoms, 1 boron atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

2,3,4,5,6-Pentamethylphenylboronic acid has a molecular weight of 192.07 . Its physical and chemical properties, such as melting point, boiling point, and density, were not found in the web search results.

Scientific Research Applications

Suzuki-Miyaura Coupling Reactions

2,3,4,5,6-Pentamethylphenylboronic acid and its derivatives have been extensively used in Suzuki-Miyaura coupling reactions. For instance, a study demonstrates the use of pentafluorophenylboronic acid in Suzuki-Miyaura coupling reactions, highlighting the effectiveness of this class of compounds in creating biphenyl derivatives under specific conditions (Korenaga et al., 2005).

Synthesis and pKa Modification

The modification of phenylboronic acids to alter their pKa has been explored. A novel synthesis approach for perfluoroalkylated phenylboronic acid, which includes 2,3,4,5,6-Pentamethylphenylboronic acid derivatives, resulted in compounds with lower pKa, suggesting potential applications in biological and material sciences (Shiino et al., 1993).

Organocatalysis

Studies have shown the use of phenylboronic acid derivatives as efficient organocatalysts. For example, bis(pentafluorosulfanyl)phenylboronic acid, a compound related to 2,3,4,5,6-Pentamethylphenylboronic acid, has been used as an organocatalyst in carbocyclization reactions, demonstrating the versatility of this class of compounds in catalysis (Yang et al., 2012).

Supramolecular Structures

Pentamethylphenylboronic acid plays a role in forming supramolecular structures. A study explored the solid-state structures of various ortho-substituted arylboronic acids, including pentamethylphenylboronic acid, highlighting their ability to form dimeric and ribbon-like structures, which is critical for applications in materials science (Filthaus et al., 2008).

Bioorthogonal Chemistry

2,3,4,5,6-Pentamethylphenylboronic acid derivatives are used in bioorthogonal chemistry. For instance, 2-formylphenylboronic acid, a derivative, reacts in neutral aqueous solutions to form stable boron-nitrogen heterocycles, useful for protein conjugation under physiological conditions (Dilek et al., 2015).

Computational and Molecular Docking Studies

Phenylboronic acids, including 2,3,4,5,6-Pentamethylphenylboronic acid derivatives, are subjects of computational and molecular docking studies. These studies focus on understanding the structural, vibrational, and electronic properties of these compounds, as well as their interaction with biological molecules (Tanış et al., 2020).

Antimicrobial Evaluation

Some derivatives of 2,3,4,5,6-Pentamethylphenylboronic acid have been evaluated for their antimicrobial properties. This research suggests potential applications in the development of new antimicrobial agents (Gul et al., 2017).

Multicomponent Assembly for Nanostructures

Pentamethylphenylboronic acid derivatives are used in the multicomponent assembly of boron-based dendritic nanostructures. These compounds participate in forming complex macrocyclic and dendritic structures, which have implications in nanotechnology and materials science (Christinat et al., 2007).

Mechanism of Action

Target of Action

2,3,4,5,6-Pentamethylphenylboronic acid is an organoboron compound . It is primarily used as a reagent and catalyst in organic synthesis . The primary targets of this compound are the reactants in the synthesis reactions where it is used.

Mode of Action

The compound is often used in Suzuki-Miyaura coupling reactions . In these reactions, it acts as a boron reagent, facilitating the formation of carbon-carbon bonds . It interacts with its targets by transferring a nucleophilic organic group from boron to palladium .

Biochemical Pathways

The main biochemical pathway affected by 2,3,4,5,6-Pentamethylphenylboronic acid is the Suzuki-Miyaura coupling reaction . This reaction is a type of cross-coupling reaction that forms a carbon-carbon bond between two organic groups . The downstream effects include the formation of new organic compounds.

Pharmacokinetics

Its solubility in common organic solvents such as ethanol and dimethylformamide influences its bioavailability in the reaction .

Result of Action

The result of the action of 2,3,4,5,6-Pentamethylphenylboronic acid is the formation of new carbon-carbon bonds . This leads to the synthesis of new organic compounds. The specific molecular and cellular effects depend on the nature of the compounds being synthesized.

Action Environment

The action of 2,3,4,5,6-Pentamethylphenylboronic acid can be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or argon) at 2-8°C . The reaction conditions, such as temperature, solvent, and the presence of other reagents, can also affect the compound’s action, efficacy, and stability .

properties

IUPAC Name

(2,3,4,5,6-pentamethylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO2/c1-6-7(2)9(4)11(12(13)14)10(5)8(6)3/h13-14H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTUQGRGYLGFBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C(=C1C)C)C)C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5,6-Pentamethylphenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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